N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl group, both attached to an oxalamide moiety. These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-ylmethyl and 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl moieties, followed by their attachment to the oxalamide group. This could potentially be achieved through methods such as palladium-catalyzed cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl groups could potentially introduce interesting structural features, such as aromaticity and heterocyclic structures .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and arrangement of its functional groups. For instance, the oxalamide group could potentially undergo hydrolysis, while the benzo[d][1,3]dioxol-5-ylmethyl and 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Characterization
- Research efforts have focused on synthesizing and characterizing compounds with similar structural motifs, emphasizing the development of novel synthetic methodologies and the elucidation of compound structures through advanced spectroscopic techniques. For instance, studies involving the synthesis of pyrazole derivatives linked to benzo[d][1,3]dioxole moieties have been conducted to explore their antimicrobial and anti-proliferative activities. Such research underscores the importance of synthetic chemistry in creating compounds with potential therapeutic applications (Mansour et al., 2020).
Biological Activities
The biological activity of related compounds has been a significant area of interest, with studies demonstrating potent cytotoxic activity against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer agents. For example, compounds incorporating the thiophene and benzo[d][1,3]dioxol moieties have shown remarkable activity toward specific cancer cell lines, highlighting their potential in cancer therapy (Insuasty et al., 2012).
Additionally, compounds with structural similarities have been evaluated for their antimicrobial properties, offering insights into the development of new antibiotics capable of combating resistant bacterial strains. The exploration of these compounds' biological activities extends beyond cancer therapy, encompassing antimicrobial and anti-inflammatory applications, thus demonstrating the versatility of these chemical structures in contributing to various areas of medicinal chemistry (Umesha & Basavaraju, 2014).
Photophysical and Physicochemical Properties
- Research into the photophysical and physicochemical properties of similar compounds has also been conducted, with findings contributing to the development of fluorescent chemosensors for metal ion detection. Such studies not only advance our understanding of the underlying mechanisms driving these compounds' interactions with metal ions but also highlight their potential applications in environmental monitoring and diagnostics (Khan, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal function of the mitotic spindle, which is essential for cell division . This disruption leads to cell cycle arrest and ultimately induces apoptosis, the programmed cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include studies to optimize its synthesis, detailed analysis of its structure and properties, and testing of its activity against various biological targets .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a role in biochemical reactions
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has shown to have effects on various types of cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-20(22-9-13-6-7-17-18(8-13)29-12-28-17)21(27)23-19-15-10-30-11-16(15)24-25(19)14-4-2-1-3-5-14/h1-8H,9-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOYPLLFNBJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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